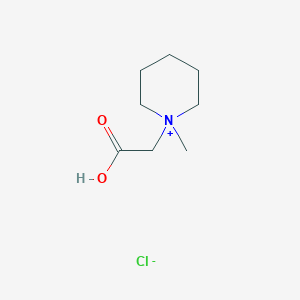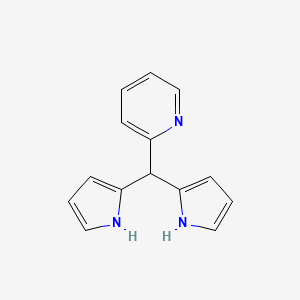
Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)-: is a heterocyclic aromatic compound that contains a pyridine ring substituted with a di-1H-pyrrol-2-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)- can be achieved through several methods. One common approach involves the reaction of pyridine with a suitable pyrrole derivative under specific conditions. For instance, the Hantzsch pyridine synthesis is a well-known method that involves the condensation of aldehydes, ammonia, and β-ketoesters . Another method includes the use of Grignard reagents and pyridine N-oxides .
Industrial Production Methods: Industrial production of pyridine derivatives often relies on catalytic processes. For example, the Bönnemann reaction, a cobalt-catalyzed cyclotrimerization of alkynes and nitriles, is one such method . Additionally, the condensation of aldehydes like formaldehyde and crotonaldehyde in the presence of ammonia is another industrial approach .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, especially at the C3 position of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
Applications De Recherche Scientifique
Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to enzymes and receptors, thereby modulating their activity. In cancer research, it targets key signaling pathways involved in cell proliferation and survival, such as the AKT1 and HER2 pathways . In anti-inflammatory applications, it inhibits the expression of inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α .
Comparaison Avec Des Composés Similaires
Pyridine: A six-membered aromatic heterocycle with a nitrogen atom.
Pyrrole: A five-membered aromatic heterocycle with a nitrogen atom.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms
Comparison:
Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)-: is unique due to the presence of both pyridine and pyrrole rings, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
266341-15-5 |
|---|---|
Formule moléculaire |
C14H13N3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-[bis(1H-pyrrol-2-yl)methyl]pyridine |
InChI |
InChI=1S/C14H13N3/c1-2-8-15-11(5-1)14(12-6-3-9-16-12)13-7-4-10-17-13/h1-10,14,16-17H |
Clé InChI |
VOEBVDJEINFRJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(C2=CC=CN2)C3=CC=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dioxabicyclo[2.1.1]hexane](/img/structure/B12570836.png)
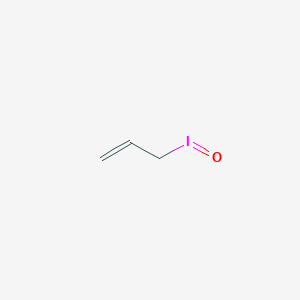
![4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12570854.png)
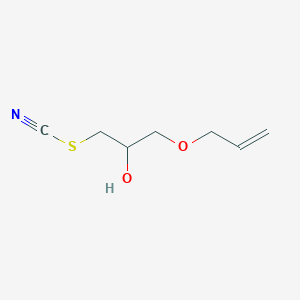
![6-Chloropyrazino[2,3-a]phenazin-5(7H)-one](/img/structure/B12570867.png)

![N-{4-[(E)-Benzylideneamino]phenyl}formamide](/img/structure/B12570893.png)
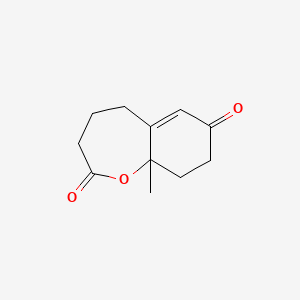
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate](/img/structure/B12570922.png)
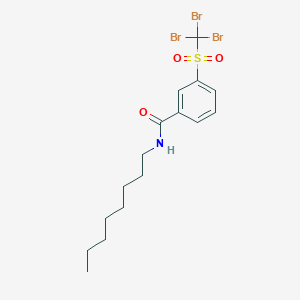
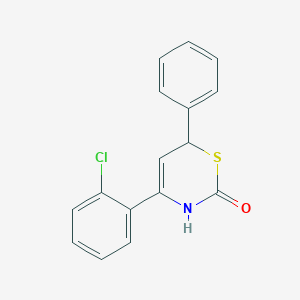
![5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde](/img/structure/B12570934.png)
